1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Overview
Description
"1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid" is a compound of interest in the field of organic chemistry, particularly in the study of heterocyclic compounds. It is known for its unique structural and chemical properties.
Synthesis Analysis
A general synthesis of pyrrole-2-carboxylic acid derivatives, which are structurally related to "1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid," has been achieved through the reaction of 2H-azirines and enamines (Law et al., 1984). Additionally, a novel synthetic route from 1-substituted 2-amino-pyrroles to "1H-pyrrolo[2,3-b]pyridines" provides insight into the synthesis pathways of similar compounds (Brodrick & Wibberley, 1975).
Molecular Structure Analysis
The molecular structure of related compounds, such as "1H-pyrazole-3-carboxylic acid" and its derivatives, has been examined through spectroscopic data and quantum-chemical calculations, providing a framework for understanding the structure of "1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid" (Yıldırım et al., 2005).
Chemical Reactions and Properties
Research on related compounds, such as "1H-pyrazole-3-carboxamide," provides insights into the functionalization reactions of carboxylic acids and their derivatives. These studies contribute to understanding the chemical reactions and properties of "1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid" (Yıldırım et al., 2005).
Physical Properties Analysis
The crystalline structures of carboxylic acid-pyridine compounds have been analyzed, revealing details about the physical properties, including hydrogen bonding patterns and molecular packing (Vishweshwar et al., 2002).
Scientific Research Applications
Synthesis of pyrrolo-fused compounds: Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid and its derivatives are synthesized through various chemical reactions, highlighting their importance in organic synthesis and potential for generating pharmacologically active structures (Bencková & Krutošíková, 1997).
Three-component condensation: Synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through three-component condensation demonstrates the versatility of 1H-pyrrolo[3,2-b]pyridine derivatives in organic chemistry (Lichitsky et al., 2010).
Structural determination: Studies on compounds like 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester contribute to the understanding of molecular structures and their properties (Chiaroni et al., 1994).
Antibacterial activity: A series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids with potential antibacterial properties was synthesized, indicating a possible application in developing new antibiotics (Toja et al., 1986).
Inhibition of gastric acid secretion: Certain 1H-pyrrolo[3,2-b]pyridines can inhibit gastric acid secretion, suggesting a potential therapeutic application for gastrointestinal disorders (Palmer et al., 2008).
Biological activity: 1H-pyrrolo[3,2-c]pyridine core scaffolds demonstrate significant biological activity, highlighting their potential in drug discovery and development (Gayyur et al., 2022).
Xanthine oxidase inhibition: Compounds like 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione and its derivatives exhibit xanthine oxidase inhibitory properties, which could be useful in treating diseases like gout (Schneller et al., 1978).
Anti-inflammatory and analgesic activity: Derivatives of 1H-pyrrolo[3,2-c]pyridine, such as certain carboxylic acids, have shown potential as anti-inflammatory and analgesic agents (Muchowski et al., 1985).
Future Directions
The development of 1H-pyrrolo[3,2-c]pyridine derivatives as FGFR inhibitors represents an attractive strategy for cancer therapy . Future research could focus on optimizing these compounds for better potency and selectivity, as well as investigating their potential applications in other disease contexts.
properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-4-10-7-1-2-9-3-5(6)7/h1-4,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXCBDIUQIOENT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646629 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
CAS RN |
119248-43-0 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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